molecular formula C11H13N3S B13254492 N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline

Cat. No.: B13254492
M. Wt: 219.31 g/mol
InChI Key: FCEASESMCNVBCZ-UHFFFAOYSA-N
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Description

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline (: 1250031-44-7) is an organic compound with the molecular formula C 11 H 13 N 3 S and a molecular weight of 219.31 g/mol . Its structure features an imidazole ring and a 4-(methylsulfanyl)aniline group connected by a methylene bridge, presenting a multifunctional scaffold for chemical synthesis and pharmaceutical research . The presence of both the imidazole ring, a key component in many biologically active molecules, and the aniline derivative makes this compound a valuable intermediate. It is primarily used in research and development as a key building block for the synthesis of more complex molecules. Potential applications include its use in medicinal chemistry for creating candidate compounds, and in materials science . Researchers can utilize this chemical to explore its properties and mechanisms of action in various experimental models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-4-methylsulfanylaniline

InChI

InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)14-8-11-12-6-7-13-11/h2-7,14H,8H2,1H3,(H,12,13)

InChI Key

FCEASESMCNVBCZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=NC=CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key steps:

  • Formation of the imidazole ring or introduction of the imidazole moiety.
  • Attachment of the methylsulfanyl-substituted aniline framework, usually at the para position relative to the amino group.

The compound can be prepared by condensation reactions involving 2-methylthioaniline derivatives, formaldehyde, and imidazole precursors under controlled heating conditions.

Detailed Synthetic Route

Step Reactants Conditions Description Yield/Notes
1 4-(Methylsulfanyl)aniline + Formaldehyde + Ammonium acetate Heating, typically 70–110 °C, solvent varies (ethanol, DMF) Condensation to form imidazole ring linked via methylene bridge to aniline Moderate to good yields reported (50–85%)
2 Purification by recrystallization or chromatography Solvent-dependent (ethanol, dichloromethane) Removal of impurities and isolation of pure compound Yields depend on purification efficiency

Note: The reaction mechanism involves nucleophilic attack of the aniline nitrogen on formaldehyde, followed by cyclization with imidazole or its derivatives to form the imidazol-2-ylmethyl linkage.

Industrial and Scale-Up Considerations

Industrial synthesis often employs continuous flow reactors to optimize reaction time and yield. Reaction parameters such as temperature, solvent choice, and reagent concentrations are fine-tuned to maximize purity and minimize by-products. Purification steps may include:

  • Recrystallization from suitable solvents (e.g., ethanol).
  • Chromatographic techniques (flash chromatography, column chromatography).

Reaction Conditions and Reagents

Common Reagents

  • 4-(Methylsulfanyl)aniline: Starting aniline derivative with para methylsulfanyl substitution.
  • Formaldehyde: Provides the methylene bridge linking imidazole and aniline.
  • Ammonium acetate: Facilitates imidazole ring formation via condensation.
  • Solvents: Ethanol, dimethylformamide (DMF), or 1,4-dioxane, depending on scale and desired reaction rate.
  • Catalysts/Additives: Sometimes acid or base catalysts are used to promote cyclization.

Reaction Parameters

Parameter Typical Range Effect on Reaction
Temperature 70–110 °C Higher temps increase reaction rate but risk side products
Reaction time 2–24 hours Longer times improve conversion but may cause impurities
Solvent Ethanol, DMF, 1,4-dioxane Solvent polarity affects solubility and reaction kinetics
Molar ratios 1:1:1 (aniline:formaldehyde:ammonium acetate) Stoichiometric balance critical for yield

Purification and Characterization

Purification is essential to isolate the desired compound from side products such as unreacted starting materials or over-condensed species.

  • Recrystallization: Commonly from ethanol or ethanol/water mixtures.
  • Chromatography: Flash column chromatography using silica gel and solvents like dichloromethane/methanol mixtures.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Data Table: Summary of Preparation Conditions

Reference Starting Materials Reaction Conditions Yield (%) Purification Method Notes
Vulcanchem (2024) Imidazole derivatives + substituted anilines Heating with catalysts, unspecified solvents Not specified Recrystallization General imidazole synthesis methods
BenchChem (2025) 2-Methylthioaniline + Formaldehyde + Ammonium acetate 70 °C, several hours, solvent ethanol or DMF 50–85% Recrystallization, chromatography Industrial scale methods reported
RSC Supplementary Data (2024) 4-(Methylthio)phenol + Imidazole chloromethyl derivatives 80 °C, overnight, DMF solvent 62% Flash chromatography Alternative route via chloromethyl imidazole intermediate

Research Findings and Optimization

  • Reaction yields and purity are sensitive to temperature and reaction time; optimal conditions are a balance between sufficient heating for ring formation and avoiding decomposition.
  • Use of ammonium acetate as a mild acid catalyst promotes efficient cyclization.
  • Solvent choice influences solubility of reactants and intermediates, impacting reaction kinetics.
  • Industrial methods emphasize continuous flow reactors for reproducibility and scalability.
  • Oxidation of the methylsulfanyl group can be controlled post-synthesis to modify compound properties.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazole and Benzene Rings

2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline (CAS 1155908-51-2)
  • Structure : The benzene ring has a methyl group at the 2-position and a methylsulfanyl group at the 4-position. The imidazole is 1-methyl-substituted and linked via a sulfanyl (-S-) bridge.
  • Molecular Formula : C₁₁H₁₃N₃S (vs. the target compound’s likely formula: C₁₁H₁₃N₃S, assuming similar substituents).
  • Key Differences :
    • The imidazole is directly sulfur-linked to the benzene, increasing rigidity compared to the methylene bridge in the target compound.
    • The 1-methyl group on the imidazole may hinder hydrogen bonding, reducing solubility in polar solvents .
N-(Cyclopropylmethyl)-4-(methylsulfanyl)aniline (CAS 1154342-62-7)
  • Structure : Cyclopropylmethyl replaces the imidazole-methylene group.
  • Molecular Formula : C₁₁H₁₅NS (MW: 193.31).
  • Absence of the imidazole eliminates hydrogen-bonding capacity, altering reactivity in biological systems .
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline (CAS Unspecified)
  • Structure : A naphthalen-2-ylmethyl group replaces the imidazole-methylene.
  • Molecular Formula : C₁₈H₁₇NS (MW: 279.4).
  • The absence of nitrogen heterocycles limits coordination with metal ions or enzymes .

Functional Group Comparisons

Sodium Salt of 2-Chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide (Patent Compound)
  • Structure : A benzamide core with methylsulfanyl, trifluoromethyl, and tetrazole groups.
  • Key Differences :
    • The tetrazole ring (electron-deficient) contrasts with imidazole’s electron-rich nature, affecting acidity (tetrazole pKa ~4.5 vs. imidazole ~7.0).
    • The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound more suited as a herbicide .
4-(1H-Imidazol-1-yl)aniline
  • Structure : Imidazole is directly attached to the benzene at the para position.
  • Direct imidazole linkage may enhance resonance effects, altering electronic properties on the benzene ring .

Data Table: Structural and Physicochemical Comparisons

Compound Name Substituents (Benzene/Imidazole) Molecular Formula Molecular Weight Key Properties
N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline 4-SMe, imidazole-methylene C₁₁H₁₃N₃S 219.3 (estimated) Moderate solubility, H-bond donor/acceptor
2-Methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline 2-Me, 4-SMe, 1-Me-imidazole C₁₁H₁₃N₃S 219.3 Rigid, reduced H-bonding
N-(Cyclopropylmethyl)-4-(methylsulfanyl)aniline 4-SMe, cyclopropylmethyl C₁₁H₁₅NS 193.31 High lipophilicity, strained ring
4-(Methylsulfanyl)-N-(naphthalen-2-ylmethyl)aniline 4-SMe, naphthalenylmethyl C₁₈H₁₇NS 279.4 Bulky, enhanced π-π stacking

Biological Activity

N-(1H-Imidazol-2-ylmethyl)-4-(methylsulfanyl)aniline, with the CAS number 1250031-44-7, is an organic compound notable for its structural features, including an imidazole group and a methylsulfanyl substituent. This compound has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₁H₁₃N₃S
  • Molecular Weight : 219.31 g/mol
  • CAS Number : 1250031-44-7

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of imidazole derivatives with aniline compounds. The methodologies may include:

  • Condensation Reactions : Combining imidazole derivatives with methylsulfanyl-substituted anilines.
  • Cyclization Techniques : Utilizing cyclization reactions to form the imidazole ring while attaching the aniline moiety.

Biological Activities

Research indicates that compounds containing imidazole and aniline functionalities exhibit significant biological activities, including:

  • Antimicrobial Activity : Some studies have shown that similar compounds possess antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Compounds with imidazole structures have been reported to demonstrate cytotoxic effects against cancer cell lines.

Table 1: Biological Activities of Similar Compounds

Compound NameCAS NumberBiological ActivityReference
N-(4,5-Dihydro-1H-imidazol-2-ylmethyl)-2-(methylthio)aniline11108001Anticancer
This compound1250031-44-7Antimicrobial, Antitumor
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline133328-77-5Cytotoxicity against HepG2

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study reported IC50 values indicating strong inhibitory effects on cell proliferation in MCF7 breast cancer cells.
  • Mechanism of Action : The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. Preliminary findings suggest that it may interact with tubulin, disrupting microtubule formation and leading to apoptosis in cancer cells.
  • Pharmacological Evaluation : A pharmacological evaluation indicated that this compound could serve as a lead for developing new anticancer agents. The structure-function relationship analysis revealed that modifications to the imidazole and methylsulfanyl groups could enhance potency and selectivity.

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